1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Overview
Description
The compound “1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one” has a CAS Number of 1213782-02-5 . It has a molecular weight of 291.26 . The IUPAC name of the compound is 1-((1R,5S)-7,8-dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one .
Molecular Structure Analysis
The molecular formula of the compound is C13H13N3O5 . The InChI code for the compound is 1S/C13H13N3O5/c1-7(17)14-5-8-2-9(6-14)11-4-13(16(20)21)12(15(18)19)3-10(8)11/h3-4,8-9H,2,5-6H2,1H3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the data on its density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Research has led to a general approach for preparing related compounds such as 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine, involving strategies like converting indanone or tetralone to a cyanohydrin, followed by hydrogenolysis and lactamization O’Donnell et al., 2004.
- Studies have also shown that 2-ethyl-3,3,5,5-tetramethyl- and 2-ethyl-1,3,3,5,5-pentamethyl-1,2,4,5-tetrahydro-3H-benz-2-azepines can interact with ethyl propiolate in methanol, leading to fission of the azepine ring Voskressensky et al., 2009.
Molecular Structure and Analysis
- Investigations into the crystal structure of benzazepine derivatives have provided insights into hydrogen-bonded assembly in various dimensions Guerrero et al., 2014.
Novel Synthetic Methods and Compounds
- The development of chemoselective strategies for forming tetrahydro-2,5-methanobenzo[c]azepines showcases the versatility in synthesizing alkaloid-type compounds Kovács et al., 2019.
Crystallographic and Spectroscopic Analysis
- Crystallographic and spectroscopic analysis of similar compounds, like methyl 2,3,4,5-tetrahydro-1H-benz[b]azepine-2-carboxylate, has been conducted to understand their molecular structures and interactions Yépes et al., 2013.
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been employed for efficient synthesis of nitro-substituted tetrahydropyridoazepines, highlighting a modern approach to chemical synthesis Schultz et al., 2010.
Interdisciplinary Applications
- Some compounds in this category have been studied for their biological activity, such as the investigation of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized with nanosolid superacid, for its potential biological applications Yuan et al., 2017.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholine receptors in the brain . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound works by activating the acetylcholine receptors . This activation leads to a series of biochemical reactions that result in the transmission of signals in the nervous system.
Biochemical Pathways
Upon activation of the acetylcholine receptors, there is an increase in the activity of the endothelial function, which leads to an increase in the production of nitric oxide . Nitric oxide is a key molecule involved in several physiological and pathological processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may affect its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other molecules that can interact with the acetylcholine receptors.
Biochemical Analysis
Biochemical Properties
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro groups are likely to participate in redox reactions, potentially influencing the activity of enzymes involved in oxidative stress responses. Additionally, its unique structure may allow it to bind to specific protein targets, altering their function and activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins may lead to changes in signal transduction, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression could result in altered levels of various proteins, influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modify the activity of enzymes and other proteins, resulting in changes in cellular processes. Additionally, the compound may inhibit or activate specific enzymes, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions, influencing metabolic flux and metabolite levels. The compound’s nitro groups are likely to be reduced by cellular enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its concentration in specific tissues or organelles may determine its activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)14-5-8-2-9(6-14)11-4-13(16(20)21)12(15(18)19)3-10(8)11/h3-4,8-9H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJLLZLMHRTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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